2-[methyl-[7-(2-methylpropyl)-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl]amino]ethanol
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Overview
Description
2-[(4-isobutyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-yl)(methyl)amino]ethanol is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-isobutyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-yl)(methyl)amino]ethanol involves multiple steps, including the formation of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core. One approach involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with an acetyl moiety, followed by cyclization and elimination of N,N-dimethylpropionamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-isobutyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-yl)(methyl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents
Properties
CAS No. |
847242-91-5 |
---|---|
Molecular Formula |
C19H24N4OS |
Molecular Weight |
356.5g/mol |
IUPAC Name |
2-[methyl-[7-(2-methylpropyl)-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl]amino]ethanol |
InChI |
InChI=1S/C19H24N4OS/c1-11(2)9-14-12-5-4-6-13(12)15-16-17(25-19(15)22-14)18(21-10-20-16)23(3)7-8-24/h10-11,24H,4-9H2,1-3H3 |
InChI Key |
UJEPCUKODWSMPE-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)N(C)CCO |
Canonical SMILES |
CC(C)CC1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)N(C)CCO |
Origin of Product |
United States |
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